molecular formula C12H13NO3 B1589212 Ethyl 4-methoxy-1H-indole-2-carboxylate CAS No. 43142-25-2

Ethyl 4-methoxy-1H-indole-2-carboxylate

Cat. No. B1589212
CAS RN: 43142-25-2
M. Wt: 219.24 g/mol
InChI Key: JHQOAVNMSFGFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-methoxy-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole, a heterocyclic compound that is important in many natural products and drugs . The indole scaffold is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .


Synthesis Analysis

The synthesis of Ethyl 4-methoxy-1H-indole-2-carboxylate and its derivatives often involves processes such as alkylation of indole nitrogen, transesterification, and ester hydrolysis . Other methods include the Friedel–Crafts acylation of ethyl pyrrole-2-carboxylate with phthalic anhydride .


Molecular Structure Analysis

The molecular structure of Ethyl 4-methoxy-1H-indole-2-carboxylate can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-7,12H,2H2,1H3 .


Chemical Reactions Analysis

Ethyl 4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used as a reactant for the preparation of spirooxoindolepyrrolidines via reduction of indole-2-carboxylic acid followed by oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

Ethyl 4-methoxy-1H-indole-2-carboxylate has a molecular weight of 189.2105 . It is typically stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl 4-methoxy-1H-indole-2-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, the synthesis of ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate involves Friedel–Crafts acylation and selective N-debenzylation with aluminum chloride (Murakami, Watanabe, & Ishii, 1988). Another study outlines a novel strategy for indole synthesis starting from ethyl pyrrole-2-carboxylate, demonstrating the versatility of this chemical structure in synthetic applications (Tani et al., 1996).

  • Chemical Behavior and Intermediates : The compound and its related chemicals serve as valuable intermediates in organic synthesis. For example, the formation of stable solvent-trapped carbonyl oxides from the ozonolysis of indole derivatives like ethyl indole-2-carboxylate highlights the compound's reactivity and potential in creating novel chemical structures (Lee et al., 1996).

  • Photophysical Properties : Research on the photophysical behavior of certain derivatives indicates potential applications in fields like bio-sensing and optoelectronic devices. A study of a 4-aza-indole derivative showed reverse solvatochromism behavior and high quantum yield, suggesting utility in labeling and sensor applications (Bozkurt & Doğan, 2018).

Biological and Pharmaceutical Applications

  • Anti-Viral Properties : Some derivatives have shown preliminary biological activity, such as anti-viral properties. For instance, the oxidation of certain benz [e] indole derivatives derived from ethyl phenylpyruvate displayed anti-viral activity in initial tests (Ishii et al., 1983).

  • Anti-Hepatitis B Virus Activities : Ethyl 5-hydroxyindole-3-carboxylates have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, with some compounds showing significant potency, surpassing even established treatments like lamivudine (Zhao et al., 2006).

Safety And Hazards

While specific safety and hazard information for Ethyl 4-methoxy-1H-indole-2-carboxylate is not available, similar compounds have been classified as potentially causing skin and eye irritation, and respiratory system irritation .

properties

IUPAC Name

ethyl 4-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-12(14)10-7-8-9(13-10)5-4-6-11(8)15-2/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQOAVNMSFGFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466532
Record name Ethyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methoxy-1H-indole-2-carboxylate

CAS RN

43142-25-2
Record name Ethyl 4-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 2-azido-3-(2-methoxyphenyl)propenoate (3.566 g, 144 mmol) was suspended in toluene (800 ml) and the mixture was refluxed for three hours, then cooled and stirred at room temperature overnight. The ethyl 4-methoxyindole-2-carboxylate formed as a yellow solid and was collected.
Name
Ethyl 2-azido-3-(2-methoxyphenyl)propenoate
Quantity
3.566 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-methoxy-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-methoxy-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-methoxy-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-methoxy-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-methoxy-1H-indole-2-carboxylate

Citations

For This Compound
3
Citations
SS Gujral - 2017 - uwspace.uwaterloo.ca
The year 2017, marks the 110th anniversary of the discovery of Alzheimer’s disease (AD)- a devastating neurodegenerative disease. Regardless of the significant advances made in the …
Number of citations: 1 uwspace.uwaterloo.ca
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org
L Jacobs - 2017 - scholar.sun.ac.za
3-Methyl benzofuran antiplasmodial compounds have been described in literature and and synthesis of heterocyclic derivatives forms the basis of this project. These benzofuran …
Number of citations: 2 scholar.sun.ac.za

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.